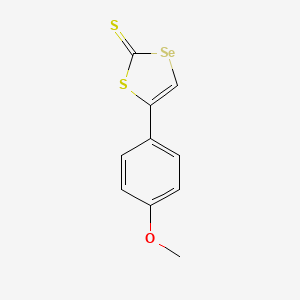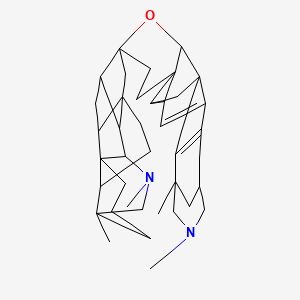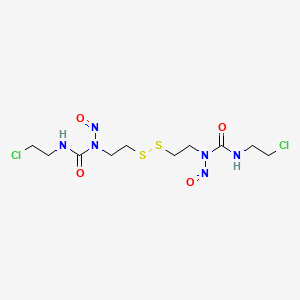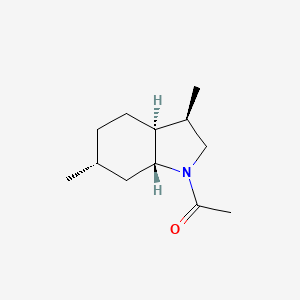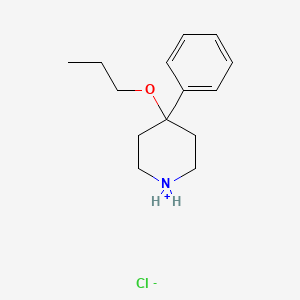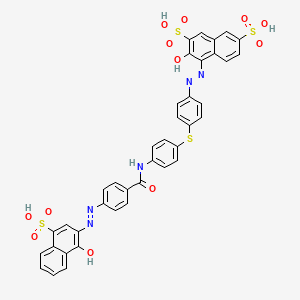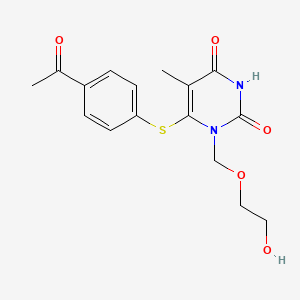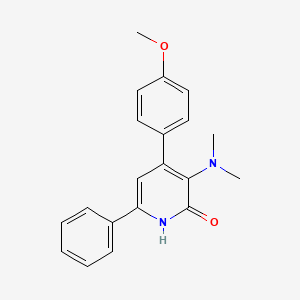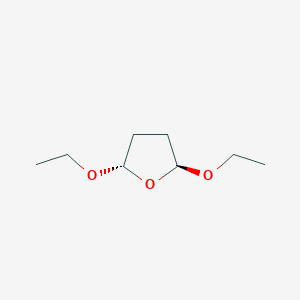
Anm5NW6ldb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2,5-diethoxytetrahydro-, trans-(+)-, also known by its identifier ANM5NW6LDB, is a chemical compound with the molecular formula C8H16O3 . This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two ethoxy groups attached to the tetrahydrofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan, 2,5-diethoxytetrahydro-, trans-(+)- involves the reaction of furan derivatives with ethyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the diethoxy groups on the tetrahydrofuran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of furan and ethyl alcohol into a reactor containing the acidic catalyst. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Furan, 2,5-diethoxytetrahydro-, trans-(+)- undergoes various chemical reactions, including:
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Furan, 2,5-diethoxytetrahydro-, trans-(+)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of furan, 2,5-diethoxytetrahydro-, trans-(+)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present . Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxytetrahydrofuran: Similar in structure but with methoxy groups instead of ethoxy groups.
2,5-Diethoxytetrahydrofuran: A mixture of cis and trans isomers.
Uniqueness
Furan, 2,5-diethoxytetrahydro-, trans-(+)- is unique due to its specific stereochemistry and the presence of ethoxy groups, which confer distinct chemical and physical properties compared to its analogs . This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
116944-31-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S,5S)-2,5-diethoxyoxolane |
InChI |
InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
ZLKHNURELCONBB-YUMQZZPRSA-N |
Isomeric SMILES |
CCO[C@@H]1CC[C@H](O1)OCC |
Canonical SMILES |
CCOC1CCC(O1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



